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Introduction
Bromonitromethane (CH₂BrNO₂) is a versatile synthetic intermediate that has garnered

significant interest in organic chemistry due to its dual reactivity as both a nucleophile and an

electrophile. Its utility spans a range of transformations, including nucleophilic substitutions,

Michael additions, Henry reactions, and cycloadditions, making it a valuable building block in

the synthesis of complex organic molecules, including nitroheterocyles and nitrocyclopropanes.

[1] This guide provides a comprehensive overview of the theoretical studies on the reactivity of

bromonitromethane, supported by detailed experimental protocols for its key reactions. The

information presented herein is intended to serve as a valuable resource for researchers in

drug development and other scientific fields who are interested in leveraging the unique

chemical properties of this reagent.

Theoretical Studies on Reactivity
The reactivity of bromonitromethane is governed by the electronic properties of the bromine

and nitro groups, which render the alpha-carbon acidic and the carbon-bromine bond

susceptible to nucleophilic attack. Computational chemistry, particularly Density Functional

Theory (DFT), has been instrumental in elucidating the intricate mechanisms of its reactions.

While specific theoretical studies exclusively focused on bromonitromethane are limited, a
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wealth of computational data on related halonitromethanes and analogous reaction classes

provides a strong framework for understanding its chemical behavior.

Key Theoretical Parameters
The following table summarizes key quantitative data derived from theoretical studies on

reactions analogous to those of bromonitromethane. These values, obtained through

computational methods such as DFT, provide insights into the thermodynamics and kinetics of

these transformations.

Reaction Type
Model
Reaction

Computational
Method

Calculated
Parameter

Value
(kcal/mol)

Nucleophilic

Substitution

CH₃Br + Cl⁻ →

CH₃Cl + Br⁻

CCSD(T)/aug-cc-

pVQZ

Reaction

Enthalpy (ΔH)
-1.5

Activation

Energy (Ea)
10.2

Michael Addition
Acrolein +

CH₃NO₂

B3LYP/6-

31+G(d,p)

Reaction

Enthalpy (ΔH)
-22.5

Activation

Energy (Ea)
15.8

Henry Reaction H₂CO + CH₃NO₂
B3LYP/6-

311++G(d,p)

Reaction

Enthalpy (ΔH)
-18.9

Activation

Energy (Ea)
12.3

C-Br Bond

Homolysis

CH₂Br-NO₂ →

•CH₂NO₂ + Br•
G4 Theory

Bond

Dissociation

Energy

~60

Note: The data presented are for model systems and are intended to provide an approximation

of the energetic landscape of bromonitromethane reactions. Actual values for

bromonitromethane may vary.
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Reaction Mechanisms and Pathways
The diverse reactivity of bromonitromethane can be categorized into several key mechanistic

pathways, which are often competing and can be selectively favored by tuning reaction

conditions.

Nucleophilic Attack
Bromonitromethane can react with a variety of nucleophiles. The site of attack is highly

dependent on the nature of the nucleophile.

Attack at Bromine: Soft nucleophiles, such as thiolates, tend to attack the bromine atom,

leading to the formation of a sulfenyl bromide and the nitronate anion.

Attack at Carbon: Harder nucleophiles can attack the carbon atom, displacing the bromide

ion in an Sₙ2-type reaction.

Attack at Hydrogen: Strong, non-polarizable bases like hydroxide can deprotonate the acidic

α-hydrogen, forming the bromonitromethanide anion.

Reaction Pathways

BrCH2NO2

Attack at Bromine
(soft nucleophiles, e.g., RS⁻)

Attack at Carbon
(hard nucleophiles)

Attack at Hydrogen
(strong bases, e.g., OH⁻)

Nucleophile

Products_Br[Nu-Br] + [CH2NO2]⁻

Products_CNu-CH2NO2 + Br⁻

Products_H[BrCHNO2]⁻ + Nu-H

Click to download full resolution via product page

Figure 1: Nucleophilic attack pathways on bromonitromethane.

Michael Addition
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In the presence of a base, bromonitromethane can form a nitronate anion, which is a potent

nucleophile for Michael additions to α,β-unsaturated carbonyl compounds. This reaction is a

powerful tool for carbon-carbon bond formation.

BrCH2NO2

Base

α,β-Unsaturated
Carbonyl

[BrCHNO2]⁻

Michael Adduct

BrCH2NO2Base

NitronateEnone 1,4-addition

Click to download full resolution via product page

Figure 2: General workflow for the Michael addition of bromonitromethane.

Henry (Nitroaldol) Reaction
The bromonitromethanide anion can also participate in Henry reactions with aldehydes and

ketones to form β-nitro alcohols. This reaction is a classic method for the construction of C-C

bonds and the introduction of a nitro group.

Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of

bromonitromethane and some of its key reactions.

Synthesis of Bromonitromethane[4]
Materials:
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Nitromethane

Sodium hydroxide (NaOH)

Bromine (Br₂)

Sodium bromide (NaBr)

Water (H₂O)

Dichloromethane (CH₂Cl₂)

Magnesium sulfate (MgSO₄)

Procedure:

A solution of sodium hydroxide (1.2 equiv.) and sodium bromide (0.1 equiv.) in water is

prepared in a round-bottom flask equipped with a mechanical stirrer and cooled to -5 °C in

an ice-salt bath.

Nitromethane (1.0 equiv.) is added to the cooled solution.

Bromine (1.0 equiv.) is added rapidly in one portion. The temperature of the reaction mixture

should be monitored and kept below 20 °C.

The reaction mixture is stirred for 30 minutes at 0 °C.

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite

until the orange color of excess bromine disappears.

The mixture is extracted with dichloromethane (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure to afford crude

bromonitromethane.

Purification can be achieved by vacuum distillation, although for many applications the crude

product is of sufficient purity.
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NaI-Catalyzed Henry Reaction with Benzaldehyde[1]
Materials:

Bromonitromethane

Benzaldehyde

Sodium iodide (NaI)

Tetrahydrofuran (THF)

Procedure:

To a stirred solution of benzaldehyde (1.0 mmol) and bromonitromethane (1.2 mmol) in

anhydrous tetrahydrofuran (5 mL) at room temperature is added sodium iodide (0.1 mmol).

The reaction mixture is stirred at room temperature and monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride.

The mixture is extracted with ethyl acetate (3 x 10 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

corresponding 1-bromo-1-nitro-2-phenylethan-2-ol.

Michael Addition to Chalcone
Materials:

Bromonitromethane

Chalcone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,8-Diazabicycloundec-7-ene (DBU)

Dichloromethane (CH₂Cl₂)

Procedure:

To a solution of chalcone (1.0 mmol) and bromonitromethane (1.2 mmol) in

dichloromethane (10 mL) at 0 °C is added DBU (0.2 mmol) dropwise.

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

The reaction is quenched with 1 M HCl.

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10

mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the Michael

adduct.

Conclusion
Bromonitromethane is a highly versatile and reactive building block in organic synthesis.

Theoretical studies, primarily through DFT calculations on analogous systems, have provided

valuable insights into the mechanisms governing its diverse reactivity. This guide has

summarized the key theoretical aspects and provided detailed experimental protocols for some

of its most important transformations. It is anticipated that this information will facilitate the

broader application of bromonitromethane in the development of novel pharmaceuticals and

other functional organic materials. Further dedicated theoretical investigations on

bromonitromethane are warranted to provide more precise quantitative data and to further

refine our understanding of its complex reactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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